N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H19N3O5S/c1-24-14-6-12-13(7-15(14)25-2)20-16(21-18(12)23)9-27-10-17(22)19-8-11-4-3-5-26-11/h3-7H,8-10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
YCXYHZKBUWCRNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=CO3)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The quinazoline ring is typically synthesized from anthranilic acid derivatives. For example, anthranilic acid reacts with acyl chlorides (e.g., acetyl chloride) in dimethylformamide (DMF) to form 2-amidobenzoic acid intermediates. Cyclization of these intermediates using acetic anhydride yields 4H-benzo[d]oxazin-4-one derivatives. Subsequent treatment with hydrazine hydrate in ethanol under reflux conditions produces 3-aminoquinazolinones.
Key Reaction Conditions:
Functionalization of the Quinazoline Ring
To introduce the hydroxymethyl group at position 2, the 3-aminoquinazolinone intermediate undergoes chlorination. Chloroacetyl chloride reacts with the amine group in dichloromethane and triethylamine, yielding 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide. This intermediate is critical for subsequent sulfanyl group incorporation.
Characterization Data:
Preparation of the Sulfanyl Acetamide Moiety
The N-(furan-2-ylmethyl)acetamide component is synthesized separately and functionalized with a sulfanyl group for coupling.
Synthesis of N-(Furan-2-ylmethyl)acetamide
Furfurylamine reacts with acetic anhydride in pyridine at 0°C to form N-(furan-2-ylmethyl)acetamide. This reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts.
Optimized Conditions:
Introduction of the Sulfanyl Group
The acetamide derivative is functionalized with a mercapto group to enable coupling. A two-step process is employed:
-
Thiolation: Reaction of N-(furan-2-ylmethyl)acetamide with thiourea in the presence of HCl and ethanol, followed by alkaline hydrolysis, yields 2-mercapto-N-(furan-2-ylmethyl)acetamide.
-
Purification: Recrystallization from ethanol/water (7:3) provides the thiolated product.
Critical Parameters:
-
Reaction time: 4 hours for thiolation, 1 hour for hydrolysis.
-
Yield: 68–72%.
Coupling of Quinazoline and Acetamide Components
The final step involves nucleophilic substitution between the chlorinated quinazoline and the sulfanyl acetamide.
Reaction Mechanism and Conditions
The 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide intermediate reacts with 2-mercapto-N-(furan-2-ylmethyl)acetamide in dry acetone with anhydrous potassium carbonate. The base facilitates deprotonation of the thiol, enhancing nucleophilicity.
Optimized Protocol:
Yield and Purity
-
Yield: 60–65% after purification.
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water 55:45).
Comparative Analysis of Synthetic Routes
The table below contrasts two methods for synthesizing the target compound, highlighting efficiency and scalability.
Method A offers better scalability due to its use of inexpensive reagents and straightforward purification. Method B, while marginally higher-yielding, requires costly DMF and specialized equipment.
Industrial-Scale Production Considerations
For large-scale synthesis, microwave-assisted reactions and continuous-flow systems are recommended to enhance efficiency. Key considerations include:
-
Microwave cyclization: Reduces reaction time from 6 hours to 30 minutes.
-
Flow chemistry: Minimizes intermediate isolation steps, improving throughput.
Patents such as disclose catalytic methods using palladium nanoparticles to accelerate coupling reactions, achieving yields >80% under mild conditions.
Challenges and Mitigation Strategies
Regioselectivity in Quinazoline Substitution
The 2-position of the quinazoline ring is highly reactive, but competing substitutions at the 4-hydroxy group can occur. Using protective groups (e.g., tert-butyldimethylsilyl) during chlorination mitigates this.
Thiol Oxidation
The sulfanyl group is prone to oxidation during storage. Adding antioxidants like BHT (0.01% w/w) stabilizes the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfanyl group.
Reduction: Reduction reactions could target the quinazoline moiety or the sulfanyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, quinazoline derivatives are well-documented for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that derivatives of quinazoline showed potent activity against breast and lung cancer cells, suggesting that the furan moiety may enhance this activity by improving bioavailability and selectivity .
Inhibition of Viral Proteases
The compound has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Similar compounds have demonstrated efficacy in inhibiting the main protease (Mpro) of coronaviruses, which is crucial for viral replication. In vitro studies have shown that modifications to the quinazoline structure can lead to enhanced inhibitory effects against Mpro, indicating a promising avenue for drug development against COVID-19 .
Antimicrobial Properties
There is emerging evidence that compounds containing furan and quinazoline structures possess antimicrobial activities. Studies have reported that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the sulfanyl group may contribute to this activity by enhancing interactions with bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key modifications that have been explored include:
| Modification Type | Impact on Activity |
|---|---|
| Furan Substitution | Enhances solubility and bioavailability |
| Quinazoline Variants | Alters binding affinity to target enzymes |
| Sulfanyl Group | Increases antimicrobial potency |
Case Study 1: Anticancer Efficacy
In a recent study, a series of quinazoline derivatives were synthesized and screened for their anticancer properties. Among these, compounds with a furan substitution showed improved cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to their non-furan counterparts. The study concluded that the furan moiety plays a pivotal role in enhancing anticancer activity through improved cellular uptake and interaction with cancer-specific targets .
Case Study 2: Viral Inhibition
Another study focused on the design and synthesis of non-peptidomimetic inhibitors targeting SARS-CoV-2 Mpro. The researchers identified several derivatives with IC50 values in the low micromolar range. Notably, structural modifications similar to those found in this compound were shown to significantly improve inhibitory potency without increasing cytotoxicity .
Mechanism of Action
The mechanism by which “N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide” exerts its effects would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
*Estimated based on substituent contributions; †Predicted from substituent effects; ‡Approximated from similar structures.
Biological Activity
N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article compiles research findings on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₆H₁₄N₂O₄S
- Molecular Weight : 298.36 g/mol
- IUPAC Name : this compound
- Inhibition of Enzymatic Activity :
-
Antioxidant Properties :
- Compounds with furan and quinazoline moieties often display antioxidant activity, which may contribute to their protective effects against oxidative stress in various biological systems.
- Cellular Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits SARS-CoV-2 Mpro | |
| Antioxidant Activity | Reduces oxidative stress in cells | |
| Cytotoxicity | Low cytotoxicity in Vero cells (CC₅₀ > 100 μM) |
Case Studies and Research Findings
- SARS-CoV-2 Inhibition :
- Cell Viability Assays :
- Mechanistic Insights :
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide?
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:
- Temperature : Exothermic steps (e.g., thioacetamide formation) may require cooling to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency in sulfanyl linkage formation .
- Reaction time : Extended reaction times (>12 hours) are often needed for quinazoline ring cyclization but must be balanced against decomposition risks .
Q. Key Optimization Table :
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Thioether formation | Solvent | THF/DMF | 70–85% yield |
| Quinazoline cyclization | Temperature | 80–100°C | Critical for ring closure |
| Purification | Chromatography | Silica gel (ethyl acetate/hexane) | Purity >95% |
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm) and quinazoline methoxy groups (δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 485.1234) and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (>98% for biological assays) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms (e.g., sulfanyl vs. ether linkage formation)?
Discrepancies in mechanistic pathways can be addressed via:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition state energies to identify favored pathways (e.g., sulfanyl over ether due to lower activation energy) .
- Reaction Path Search Tools : Software like GRRM or AFIR maps potential energy surfaces, revealing intermediates undetected experimentally .
- Kinetic Isotope Effects (KIE) : Experimental validation of computed mechanisms (e.g., deuterium labeling at sulfur sites) .
Case Study : DFT simulations of the quinazoline-thioether bond formation showed a 15 kcal/mol lower barrier for sulfanyl linkage vs. ether, aligning with experimental yields of 82% sulfanyl product .
Q. What methodologies are effective in resolving conflicting spectroscopic data (e.g., ambiguous NOE correlations)?
Contradictions in NOE or XRD data can be mitigated by:
- Dynamic NMR : Detects conformational exchange in solution (e.g., furan ring puckering affecting NOE signals) .
- Single-Crystal X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks (e.g., sulfanyl-acetamide torsion angle = 112°) .
- Paramagnetic Relaxation Enhancement (PRE) : Differentiates static vs. dynamic disorder in NMR .
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
SAR strategies include:
- Functional Group Substitution :
- Replacing the 4-hydroxyquinazoline group with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition .
- Modifying the furan methylene to bulkier substituents (e.g., cyclohexyl) reduces metabolic degradation .
- Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding at the sulfanyl group) using tools like Schrödinger’s Phase .
Q. What advanced techniques assess the compound’s stability under physiological conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis (pH 1–13, 40°C) identifies labile groups (e.g., sulfanyl cleavage at pH <2) .
- Oxidative stress (H₂O₂) reveals susceptibility of the furan ring to epoxidation .
- Accelerated Stability Testing : LC-MS monitors degradation products after 4 weeks at 40°C/75% RH .
Q. How are regioselectivity challenges addressed during functionalization of the quinazoline core?
- Directing Groups : Introducing temporary substituents (e.g., boronic esters) to steer electrophilic attacks to C6/C7 methoxy positions .
- Metal Catalysis : Pd-mediated C–H activation enables selective modifications at electron-deficient positions .
Q. What crystallographic insights inform formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
